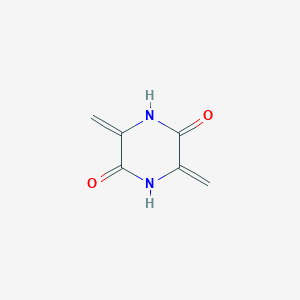

2,5-Dimethylene-3,6-diketopiperazine

Description

Structure

3D Structure

Properties

IUPAC Name |

3,6-dimethylidenepiperazine-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O2/c1-3-5(9)8-4(2)6(10)7-3/h1-2H2,(H,7,10)(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKQPHICLKVWLEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C1C(=O)NC(=C)C(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00166776 | |

| Record name | NSC 278175 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00166776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15996-22-2 | |

| Record name | 2,5-Dimethylene-3,6-diketopiperazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015996222 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC278175 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=278175 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC 278175 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00166776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-DIMETHYLENE-3,6-DIKETOPIPERAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5B198RDA6I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biosynthesis and Natural Occurrence of 2,5 Diketopiperazines

Natural Sources and Distribution

The distribution of 2,5-DKPs is vast, with these compounds being identified as secondary metabolites in numerous environments and organisms. researchgate.netmdpi.com

Microorganisms are prolific producers of 2,5-DKPs. mdpi.com In the fungal kingdom, species from the genera Aspergillus and Penicillium are particularly rich sources of DKP derivatives. frontiersin.org A well-known example is gliotoxin (B1671588), a sulfur-containing mycotoxin produced by fungi like Aspergillus fumigatus. wikipedia.org

Bacteria, including a significant percentage of gram-negative bacteria, are also major synthesizers of these molecules. wikipedia.org Actinomycetes, a group of bacteria known for producing a wide range of secondary metabolites, contribute many DKP compounds. nih.gov For instance, novel derivatives such as nocazines A and B have been isolated from Nocardiopsis dassonvillei found in marine sediment. proquest.com Other bacteria like Streptomyces, Bacillus, and Staphylococcus have also been identified as sources of various 2,5-DKPs. nih.gov

Table 1: Examples of 2,5-Diketopiperazines from Microbial Sources

| Compound Name | Source Organism | Type of Microbe |

|---|---|---|

| Gliotoxin | Aspergillus fumigatus | Fungus |

| Nocazines A & B | Nocardiopsis dassonvillei | Bacterium (Actinomycete) |

| Brevianamide F | Penicillium brevicompactum | Fungus |

| Cyclo(L-Pro-L-Val) | Lactobacillus plantarum | Bacterium |

The marine environment is a vast reservoir of unique and bioactive 2,5-DKPs. mdpi.commendeley.com These compounds have been isolated from a variety of marine life, including sponges and a plethora of marine-associated microorganisms such as fungi, bacteria, and actinomycetes. mdpi.comproquest.com The sponge-derived fungus Aspergillus sclerotiorum, for example, has yielded several new 2,5-DKPs, including speramide C and 3,21-epi-taichunamide F. frontiersin.org Similarly, bacteria associated with sponges, such as Bacillus sp. SPB7, have been found to produce compounds like (3S,6S)-3,6-diisobutylpiperazine-2,5-dione. mdpi.com The nocardioazines, which feature a pyrroloindoline diketopiperazine scaffold, are produced by the marine actinomycete Nocardiopsis sp. nih.gov

2,5-Diketopiperazines are also found in plants and animals, often as metabolic byproducts. nih.govresearchgate.netresearchgate.net They can be formed during the processing and degradation of proteins and polypeptides in food and beverages. wikipedia.org One of the most studied DKPs, cyclo(L-His-L-Pro), is found in a variety of foods, with high concentrations noted in fish and fish products. wikipedia.org This compound is also synthesized by mammals, including humans, highlighting the role of DKPs in higher organisms. wikipedia.orgwikipedia.org

Enzymatic Pathways of 2,5-Diketopiperazine Assembly

The formation of the core 2,5-diketopiperazine ring is catalyzed by two primary enzyme families that differ significantly in their structure, substrate requirements, and typical host organisms. mdpi.comnih.gov

Nonribosomal Peptide Synthetases (NRPSs) are large, multimodular enzymes that synthesize peptides without the use of ribosomes. mdpi.comrsc.org These enzymes are particularly common in fungi for the production of DKPs. nih.gov DKP-forming NRPSs are typically dimodular, with each module responsible for activating and incorporating one of the two amino acid substrates. nih.gov The synthesis proceeds through the activation of free amino acids, which are then tethered to the enzyme and subsequently cyclized to form the diketopiperazine ring. mdpi.comnih.gov The biosynthesis of gliotoxin involves an NRPS enzyme, GliP, which constructs the cyclo-phenylalanyl-serine intermediate. wikipedia.org

Cyclodipeptide Synthases (CDPSs) represent a more recently discovered family of enzymes that catalyze DKP formation. nih.govnih.govresearchgate.net In contrast to the large NRPSs, CDPSs are smaller enzymes that are predominantly found in bacteria. mdpi.comnih.gov Their unique mechanism involves "hijacking" two aminoacyl-tRNAs (aa-tRNAs), the building blocks of ribosomal protein synthesis, from the cell's primary metabolism. rsc.orgnih.govrsc.org The CDPS enzyme then catalyzes the formation of the two necessary peptide bonds to assemble the cyclodipeptide scaffold. mdpi.comrsc.org The biosynthetic pathway for nocardioazine B, for example, is initiated by a CDPS that catalyzes the formation of the cyclo-L-Trp-L-Trp precursor. nih.gov This tRNA-dependent pathway represents a fascinating link between primary and secondary metabolism. nih.gov

Table 2: Comparison of DKP Biosynthetic Enzymes

| Feature | Nonribosomal Peptide Synthetases (NRPSs) | Cyclodipeptide Synthases (CDPSs) |

|---|---|---|

| Typical Size | Large, multi-modular proteins (>100 kDa) | Smaller proteins (~30 kDa) |

| Substrates | Free amino acids | Aminoacyl-tRNAs (aa-tRNAs) |

| Predominant in | Fungi | Bacteria |

| Mechanism | Template-driven synthesis on enzyme complex | Hijacks substrates from ribosomal machinery |

Premature Release of Dipeptidyl Intermediates

In the context of nonribosomal peptide synthetases (NRPSs), 2,5-diketopiperazines are often formed as byproducts through the premature cyclization and release of a dipeptidyl intermediate. NRPSs assemble peptides in a stepwise fashion, with each module responsible for the incorporation of a specific amino acid. The growing peptide chain is passed from one module to the next, covalently bound to a thiolation (T) or peptidyl carrier protein (PCP) domain.

Typically, the final peptide is released by a terminal thioesterase (TE) domain. However, a dipeptide tethered to the second module's T domain can undergo a spontaneous or enzyme-catalyzed intramolecular cyclization. This nucleophilic attack of the N-terminal amino group on the C-terminal thioester bond releases the dipeptide as a stable 2,5-diketopiperazine, effectively truncating the biosynthetic assembly line. nih.gov This process is considered an "off-loading" mechanism. For example, the DKP d-Phe-Pro-DKP is a known byproduct of the tyrocidine biosynthesis pathway in Bacillus brevis, formed by the autocatalytic release of the d-Phe-Pro dipeptide from the TycA/TycB1 NRPS system. nih.gov In some fungal NRPSs, like GliP involved in gliotoxin synthesis, dedicated terminal condensation (C) and thiolation (T) domains are required for the efficient cyclization and release of the DKP scaffold. nih.gov

Post-Synthetic Modifications and Tailoring Enzymes in Biosynthesis

The true chemical diversity of DKP-based natural products arises from the action of tailoring enzymes. These enzymes, often encoded in the same biosynthetic gene cluster as the core DKP-forming synthase, modify the basic scaffold in a variety of ways. nih.govnih.gov

Oxidoreductases (e.g., Cyclodipeptide Oxidases, Cytochrome P450 Enzymes, 2-Oxoglutarate-Dependent Monooxygenases)

Oxidoreductases are a major class of tailoring enzymes that introduce a wide range of functionalities onto the DKP core.

Cyclodipeptide Oxidases (CDOs): These enzymes introduce unsaturation into the DKP scaffold by catalyzing the dehydrogenation of Cα-Cβ bonds of the amino acid residues. nih.govmdpi.com This creates α,β-didehydroamino acid residues, a common feature in many bioactive DKPs like albonoursin. CDOs are often promiscuous, accepting a range of DKP substrates, which makes them valuable tools for biocatalytic diversification. nih.gov

Cytochrome P450 Enzymes (P450s): This versatile superfamily of heme-thiolate proteins catalyzes an astonishing array of reactions on DKPs. nih.gov Their activities include hydroxylation, aromatization of the DKP ring, and complex carbon-carbon or carbon-nitrogen bond formations. nih.govnih.gov For instance, in the biosynthesis of mycocyclosin, the P450 enzyme CYP121 catalyzes an intramolecular C-C bond formation between the two tyrosine residues of the initial DKP, cyclo-(L-Tyr-L-Tyr). nih.gov P450s are also critical in dimerization pathways, as discussed below.

2-Oxoglutarate-Dependent Monooxygenases (2OGXs): These non-heme iron-dependent enzymes utilize 2-oxoglutarate as a co-substrate to perform various oxidative reactions, including hydroxylations, desaturations, and ring formations. rsc.org In the biosynthesis of the mycotoxin fumitremorgin B, the 2OGX FtmOx1 from Aspergillus fumigatus is involved in modifying the DKP core. mdpi.com Another example is the clavaminate synthase (CAS) from Streptomyces clavuligerus, a trifunctional 2OGX that catalyzes three distinct oxidative steps, including hydroxylation and desaturation, in the biosynthesis of clavulanic acid. mdpi.com

| Enzyme Class | Function | Example Enzyme | Natural Product |

| Cyclodipeptide Oxidase (CDO) | Cα-Cβ Dehydrogenation | AlbC-associated CDO | Albonoursin |

| Cytochrome P450 | Intramolecular C-C Coupling | CYP121 | Mycocyclosin |

| Cytochrome P450 | Dimerization | DtpC | Ditryptophenaline |

| 2-Oxoglutarate Monooxygenase | Hydroxylation/Desaturation | Clavaminate Synthase (CAS) | Clavulanic Acid |

| 2-Oxoglutarate Monooxygenase | Oxidation | FtmOx1 | Fumitremorgin B |

Prenyltransferases

Prenylation, the attachment of isoprenoid moieties like dimethylallyl pyrophosphate (DMAPP) or farnesyl pyrophosphate (FPP), is a common strategy to increase the lipophilicity and biological activity of natural products. Several families of prenyltransferases (PTs) modify DKPs.

ABBA-type Superfamily: This group includes the dimethylallyl tryptophan synthase (DMATS)-type PTs, which often catalyze the "normal" (at the indole (B1671886) nitrogen) or "reverse" (at a carbon atom) prenylation of tryptophan-containing DKPs. escholarship.org NotF, a reverse prenyltransferase from the notoamide biosynthetic pathway, is a well-studied example that exhibits broad substrate promiscuity, making it a powerful tool for chemoenzymatic synthesis. escholarship.orgnih.gov

UbiA-type Prenyltransferases: Recently, members of the membrane-bound UbiA-type PT superfamily have been shown to prenylate DKPs. The enzyme FtaB, for instance, was identified as a PT responsible for the C2-farnesylation of indole-containing DKPs, expanding the known reaction scope of this enzyme family. nih.govacs.orgacs.org

Methyltransferases

Methylation is another key tailoring reaction that modifies the properties of DKP natural products. S-adenosylmethionine (SAM) is the typical methyl group donor. Methyltransferases can act on nitrogen or carbon atoms within the DKP structure. mdpi.com For example, in the biosynthesis of the fungal virulence factor gliotoxin, the enzyme GtmA, a SAM-dependent bis-thiomethyltransferase, methylates the sulfur atoms of a dithiol gliotoxin intermediate. wikipedia.org The biosynthesis of nocardioazine B features a rare dual-function methyltransferase that catalyzes both N- and C-methylation as the final steps. nih.gov

Dimerization Pathways (e.g., P450-mediated Dimerization)

The dimerization of DKP monomers is a powerful method for generating structural complexity and novel bioactivities. Cytochrome P450 enzymes are frequently the catalysts for these transformations. nih.gov They typically operate via a radical-mediated mechanism. For example, the P450 DtpC from Aspergillus flavus catalyzes the C-C bond formation between two tryptophan-containing DKP monomers to produce the homodimer ditryptophenaline. nih.govnih.govacs.org Other P450s, such as AspB and TtpB2, have been shown to catalyze C-N bond formations, resulting in different dimer linkages and structures like aspergilazine A and tetratryptomycin B, respectively. nih.gov

| Dimerization Enzyme | Linkage Type | Monomer Substrate (Example) | Dimeric Product |

| DtpC (P450) | C3-C3' (C-C) | cyclo(L-Trp-L-Phe) derivative | Ditryptophenaline |

| AspB (P450) | N1-C6' (C-N) | cyclo(L-Trp-L-Pro) (cWP) | Aspergilazine A |

| TtpB2 (P450) | C3-N1' (C-N) | cyclo(L-Trp-L-Trp) (cWW) | Tetratryptomycin B |

Regio- and Stereoselective Functionalization

A hallmark of enzymatic catalysis is the precise control over the region (regioselectivity) and three-dimensional orientation (stereoselectivity) of chemical modifications. Tailoring enzymes in DKP biosynthesis exhibit exquisite control, ensuring the production of a single, specific isomer from a pool of many possibilities. This selectivity is dictated by the specific architecture of the enzyme's active site, which binds the DKP substrate in a precise orientation relative to the catalytic residues. bas.bg

The functionalization of a DKP derived from L-proline and glycine, for instance, can be directed to specific positions with high stereocontrol. bas.bgcarnegiescience.edu In P450-mediated reactions, even subtle changes to the enzyme's active site can have profound effects. Studies on the P450 dimerase DtpC have shown that single amino acid mutations can switch the enzyme's output from predominantly symmetric dimers to asymmetric dimers, highlighting the fine-tuned nature of enzymatic regio- and stereocontrol. nih.govacs.org

Synthetic Methodologies for 2,5 Diketopiperazine Scaffolds and Derivatives

Classical and Solution-Phase Synthetic Approaches

The foundational methods for the synthesis of 2,5-diketopiperazines have traditionally been carried out in solution. These approaches, while sometimes laborious, have provided the fundamental chemical principles for the construction of this important heterocyclic system.

Cyclization of Dipeptides and Dipeptide Esters

The most common and direct method for the formation of the 2,5-diketopiperazine ring is the intramolecular cyclization of a linear dipeptide or its corresponding ester. wikipedia.orgacs.org This reaction is typically promoted by heat or the presence of a base. The cyclization of dipeptide esters often occurs spontaneously. wikipedia.org For instance, the treatment of a dipeptide methyl ester with excess ammonia can lead to the formation of the corresponding cyclo-dipeptide, although this method can be associated with a high degree of racemization. nih.gov More controlled methods involve the deprotection of an N-protected dipeptide ester, which then undergoes spontaneous cyclization.

| Starting Material | Reagents/Conditions | Product | Yield (%) | Reference |

| Dipeptide methyl ester | Excess ammonia | cyclo(Gly-Gly) | Not specified | nih.gov |

| N-Fmoc-protected dipeptide | 20% piperidine in DMF | Glycosylated cyclo(D-Phe-L-Ser) | Not specified | acs.org |

Amide Bond Formation Strategies

The synthesis of 2,5-diketopiperazines can also be viewed as a sequence of amide bond formations. One-pot procedures have been developed to streamline this process. For example, the coupling of an N-protected amino acid with an amino acid ester, followed by deprotection and base-assisted cyclization, is a common route. daneshyari.com Tertiary amines like triethylamine (TEA) and diisopropylethylamine (DIPEA) are often used to facilitate both the amide bond formation and the final cyclization step. daneshyari.com The Ugi four-component reaction (4CR) is another powerful tool that can be employed to generate a dipeptide precursor in a single step, which can then be cyclized to the desired 2,5-diketopiperazine. wikipedia.org

| Reaction Type | Key Reagents | Intermediate | Final Product | Reference |

| One-pot synthesis | N-protected amino acid, amino acid ester, tertiary amine | Linear dipeptide ester | 2,5-Diketopiperazine | daneshyari.com |

| Ugi four-component reaction | Isocyanide, amino acid, aldehyde, amine | Ugi adduct (dipeptide precursor) | 2,5-Diketopiperazine | wikipedia.org |

Intramolecular Enolate Acylation

An alternative strategy for forming the 2,5-diketopiperazine ring involves an intramolecular enolate acylation. This method relies on the generation of an enolate from a suitable precursor, which then attacks an internal acyl group to close the six-membered ring. For example, the intramolecular cyclization of the enolate of an N-phenylcarbamoyl derivative has been shown to produce the corresponding 2,5-diketopiperazine in high yield. wikipedia.org This approach offers a different disconnection for the target molecule and can be advantageous in certain synthetic contexts.

| Precursor | Base | Product | Yield (%) | Reference |

| N-(N-phenylcarbamoyl)amino acid derivative | Not specified | 2,5-Diketopiperazine | 90 | wikipedia.org |

Aldol Condensation Reactions for Dehydro- and Didehydro-Diketopiperazines

Aldol condensation reactions are a key method for introducing exocyclic double bonds onto the 2,5-diketopiperazine scaffold, leading to the formation of 3-dehydro- and 3,6-didehydro-diketopiperazines. wikipedia.orguit.no These unsaturated derivatives are of significant interest due to their biological activities. The reaction typically involves the condensation of an N-acetylated 2,5-diketopiperazine with one or two equivalents of an aldehyde in the presence of a base like triethylamine in dimethylformamide. wikipedia.org This method allows for the stepwise and controlled synthesis of both symmetrical and unsymmetrical 3,6-didehydro-2,5-diketopiperazines. wikipedia.org Cesium carbonate has also been employed as an effective base for these condensations, particularly with aromatic aldehydes. researchgate.net

| Reactants | Base | Product | Key Feature | Reference |

| N-acetylated 2,5-DKP, Ar¹CHO, Ar²CHO | Triethylamine | Unsymmetrical 3,6-didehydro-2,5-DKP | Stepwise condensation | wikipedia.org |

| 1,4-diacetyl-2,5-piperazinedione, N-protected indole-3-carboxaldehyde | Cesium carbonate | Dipodazine precursor | Stereoselective Z-isomer formation | researchgate.net |

N-Alkylation and C-Acylation Methods

Modification of the pre-formed 2,5-diketopiperazine ring through N-alkylation and C-acylation provides access to a wide range of derivatives. N-alkylation is commonly achieved using a strong base such as sodium hydride to deprotonate the amide nitrogen, followed by reaction with an alkyl halide. baranlab.org However, this method can sometimes lead to epimerization. baranlab.org C-acylation, on the other hand, involves the formation of an enolate at the C-3 and/or C-6 positions, which can then react with an acylating agent. wikipedia.org This allows for the introduction of various functional groups at these carbon centers.

| Modification | Reagents | Potential Issue | Reference |

| N-Alkylation | Sodium hydride, alkyl halide | Epimerization | baranlab.org |

| C-Acylation | Base, acylating agent | Regioselectivity | wikipedia.org |

Modern and Advanced Synthetic Strategies

In addition to the classical solution-phase methods, modern synthetic chemistry has introduced more advanced and efficient strategies for the construction of 2,5-diketopiperazine scaffolds. These approaches often offer advantages in terms of speed, purity, and the ability to generate libraries of compounds for screening purposes.

Solid-phase organic synthesis (SPOS) has emerged as a powerful tool for the combinatorial synthesis of 2,5-diketopiperazines. nih.gov A common strategy involves the cyclization and concomitant cleavage of a dipeptide from a solid support. nih.gov This "cyclative cleavage" approach is highly efficient as it directly releases the desired cyclic product in high purity. nih.gov The use of a "Backbone Amide Linker" (BAL) allows for the intentional synthesis of diketopiperazines, which can incorporate diversity at both amino acid side chains and one of the amide bonds. umn.edu

Microwave-assisted organic synthesis (MAOS) has also been applied to the synthesis of 2,5-diketopiperazines, significantly accelerating reaction times. nih.gov For example, the N-acylation of an amino acid can be achieved in minutes under microwave irradiation. nih.gov

Chemoenzymatic methods are also gaining prominence. One such approach utilizes an adenylation enzyme to catalyze the formation of a dipeptide ester, which then undergoes spontaneous intramolecular cyclization to the 2,5-diketopiperazine. nih.gov This method offers high efficiency and versatility under mild conditions, with little to no racemization. nih.gov

Catalytic methods are also being developed to improve the atom economy and sustainability of 2,5-diketopiperazine synthesis. For instance, a diboronic acid anhydride-catalyzed hydroxy-directed peptide bond formation has been reported for the concise synthesis of these compounds. organic-chemistry.org

| Strategy | Key Feature | Advantage | Reference |

| Solid-Phase Synthesis | Cyclative cleavage | High purity of product | nih.gov |

| Microwave-Assisted Synthesis | Rapid heating | Reduced reaction times | nih.gov |

| Chemoenzymatic Synthesis | Enzymatic catalysis | Mild conditions, no racemization | nih.gov |

| Catalytic Synthesis | Diboronic acid anhydride (B1165640) catalyst | Improved atom economy | organic-chemistry.org |

Multicomponent Reactions (e.g., Ugi Reaction)

Multicomponent reactions (MCRs), which combine three or more starting materials in a single synthetic operation, are powerful tools for rapidly generating molecular complexity. The Ugi four-component reaction (Ugi-4CR) is a prominent MCR that has been effectively adapted for the synthesis of 2,5-diketopiperazine scaffolds. nih.govnih.gov This reaction typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide to form an acyclic dipeptide-like precursor. nih.gov Subsequent transformation, often a deprotection and cyclization step, yields the desired DKP ring. nih.gov

A key advantage of the Ugi reaction is its ability to introduce multiple points of diversity into the DKP structure in a single step. organic-chemistry.org Researchers have developed various strategies based on this reaction:

Ugi-4CR/Cyclization: This is the most common approach, where the Ugi reaction first forms a linear precursor, which then undergoes a separate cyclization step to form the DKP. An asymmetric synthesis using chiral cobalt(III) complexes as catalysts in the Ugi step has been developed to produce chiral 2,5-DKPs with high enantioselectivity. wikipedia.org

"Green" Ugi Cascade Reaction: Emphasizing environmental sustainability, a "green chemistry" approach utilizes a Ugi cascade reaction under solvent-free conditions, promoted by an intramolecular hydrogen bond, to furnish DKP derivatives in good yields. nih.gov

| Strategy | Description | Key Features | Reference |

|---|---|---|---|

| Ugi-4CR / Cyclization | A two-step process where the Ugi reaction forms a linear intermediate, followed by a cyclization reaction to yield the DKP. | Facile synthesis using commercially available dipeptides, aldehydes, and isocyanides. nih.gov Can be performed asymmetrically. wikipedia.org | nih.govwikipedia.org |

| One-Pot Ugi-4CR / SN2-Cyclization | A sequential reaction in a single vessel where the Ugi product undergoes an intramolecular SN2 reaction to form the DKP ring. | Mild reaction conditions; uses ethanol as a green solvent. | nih.gov |

| "Green" Ugi Cascade Reaction | A solvent-free Ugi cascade reaction that proceeds via nucleophilic attack of amides upon ketones in the Ugi adduct. | Environmentally friendly; promoted by intramolecular hydrogen bonds. | nih.gov |

Solid-Phase Organic Synthesis (SPOS)

Solid-phase organic synthesis (SPOS) has become an indispensable tool for the combinatorial synthesis of 2,5-diketopiperazines, enabling the rapid generation of compound libraries for drug discovery. organic-chemistry.org A significant advantage of SPOS is the simplification of product isolation, as excess reagents and by-products can be removed by simple filtration. organic-chemistry.org

The most common SPOS strategy for DKP synthesis is the "cyclative cleavage" of dipeptide derivatives from a solid support. organic-chemistry.org In this approach, an intramolecular aminolysis reaction not only forms the DKP ring but also releases the final product from the resin. This ensures that only the desired cyclic product is obtained in the solution phase, leading to high product purity. organic-chemistry.org

The choice of solid support (resin) and solvent can significantly impact the reaction outcome. Studies have investigated various combinations, including polystyrene, TentaGel, ArgoGel, and PEGA resins with solvents like toluene, tert-butyl alcohol, and water. While most combinations yield good results with thermal or microwave heating, PEGA resin has been shown to be particularly effective for reactions conducted in water. nih.govresearchgate.net SPOS has also been employed to create highly diverse hybrid DKP molecules by using various submonomers, such as acylhydrazides, carbazates, and semicarbazides. chemrxiv.org

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a valuable technique for accelerating reaction rates and improving yields in the synthesis of 2,5-diketopiperazines. organic-chemistry.org The application of microwave irradiation can dramatically reduce reaction times from hours to minutes compared to conventional heating methods. nih.gov

This technology is frequently combined with solid-phase synthesis to overcome the often-slow reaction rates associated with heterogeneous reaction media. organic-chemistry.org The combination of microwave heating and SPOS is considered a method of choice due to its speed and efficiency. nih.govresearchgate.net

Microwave assistance has also been successfully applied in solution-phase synthesis. An efficient and environmentally friendly protocol involves the one-pot N-Boc-deprotection and cyclization of dipeptide esters in aqueous media under microwave irradiation, which proceeds rapidly and in excellent yields without racemization. This method highlights the potential for developing greener synthetic routes to DKPs.

Catalytic Approaches (e.g., Hydroxy-Directed Peptide Bond Formations)

Catalytic methods offer a more atom-economical and sustainable alternative to traditional synthesis, which often relies on stoichiometric condensation reagents. A notable development in DKP synthesis is the use of diboronic acid anhydride-catalyzed hydroxy-directed peptide bond formations. This protocol is particularly effective for constructing DKPs that contain hydroxymethyl functional groups, which are common motifs in bioactive natural products.

The synthesis is a concise, three-step sequential process:

Intermolecular Catalytic Condensation: A diboronic acid anhydride catalyst promotes the dehydrative condensation between an N-protected β-hydroxy-α-amino acid (like serine or threonine) and a second amino acid ester. Water is the only byproduct of this step.

Deprotection: The nitrogen-protecting group (e.g., Cbz or Boc) is removed.

Intramolecular Cyclization: The linear dipeptide spontaneously cyclizes to form the 2,5-diketopiperazine ring.

Mechanochemical Synthesis

Mechanochemistry, which utilizes mechanical force (e.g., through ball milling) to induce chemical reactions, represents a green chemistry approach that often proceeds under solvent-free or low-solvent conditions. This technique has been successfully applied to the synthesis of the 2,5-diketopiperazine framework. nih.gov

An efficient mechanochemical route has been developed for proline-proline DKP frameworks. The process involves the mechanocoupling of hindered proline amino acid derivatives under solvent-free conditions to form the dipeptide precursor. nih.gov This is followed by a deprotection-cyclization sequence to yield the final diketopiperazine with high stereoselectivity. nih.gov This method demonstrates that multiple C-N and C-C bonds can be formed efficiently using a ball mill, highlighting the potential of mechanochemistry to provide sustainable and efficient pathways to complex heterocyclic structures. nih.gov

Chemoenzymatic Synthesis and Biocatalysis

Enzymatic Production using Cyclodipeptide Synthases (CDPSs)

Nature synthesizes 2,5-diketopiperazines primarily through the action of enzymes. Cyclodipeptide synthases (CDPSs) are a family of enzymes that catalyze the formation of cyclodipeptides from aminoacylated-tRNA (aa-tRNA) substrates, which they intercept from the primary metabolic process of protein biosynthesis. These enzymes represent a promising biotechnological tool for the production of diverse DKP scaffolds under mild, environmentally benign conditions.

CDPSs have been shown to accept a wide range of amino acid substrates, leading to a vast diversity of DKP products. The diversity of the resulting DKP scaffold can be further expanded by the action of tailoring enzymes, such as cytochrome P450s, which can perform modifications like oxidation and aromatization on the DKP ring after its formation.

Beyond CDPSs, other chemoenzymatic methods are being developed. One such approach uses the adenylation domain of a nonribosomal peptide synthetase (NRPS), TycA-A, to catalyze the formation of a dipeptide ester. This intermediate then undergoes spontaneous intramolecular cyclization to form the DKP. This one-pot method can produce a wide variety of DKPs with high efficiency and without racemization.

Table of Compounds

| Compound Name |

|---|

| 2,5-Dimethylene-3,6-diketopiperazine |

| Phomamide |

| Toluene |

| tert-Butyl alcohol |

| Ethanol |

| Water |

Incorporation of Non-Canonical Amino Acids

The integration of non-canonical amino acids (ncAAs) into 2,5-diketopiperazine scaffolds represents a powerful strategy for creating novel molecular architectures with enhanced properties. nih.gov This approach moves beyond the 20 proteinogenic amino acids to access a vast chemical space, enabling the synthesis of peptidomimetics with improved enzymatic stability and pharmacokinetic profiles. nih.gov

A significant advancement in this area is the use of cyclodipeptide synthases (CDPSs) for the in vivo incorporation of ncAAs. nih.gov CDPSs are enzymes that catalyze the formation of the DKP scaffold from two aminoacyl-tRNA (aa-tRNA) substrates. nih.govconsensus.app Researchers have successfully exploited the natural capability of aminoacyl-tRNA synthetases to attach ncAAs to tRNAs. These "mischarged" tRNAs are then utilized by CDPSs to assemble DKP structures containing one or two non-canonical residues. nih.gov

This biocatalytic method has proven to be highly effective. In one study, 26 different non-canonical amino acids were successfully used as substrates by CDPSs, leading to the enzymatic production of approximately 200 distinct non-canonical cyclodipeptides. nih.gov This demonstrates the considerable substrate flexibility of these enzymes and highlights their potential as efficient tools for generating highly diverse DKP libraries. nih.gov The resulting structural variety can be further expanded by applying various tailoring enzymes found in natural DKP biosynthetic pathways. nih.gov

| Enzyme System Component | Role in ncAA Incorporation | Research Finding |

| Aminoacyl-tRNA Synthetases | Catalyze the attachment of non-canonical amino acids to their corresponding tRNA molecules. | Demonstrated ability to "load" various ncAAs onto tRNAs, making them available for peptide synthesis. nih.gov |

| Cyclodipeptide Synthases (CDPSs) | Utilize aminoacyl-tRNAs as substrates to assemble the 2,5-diketopiperazine scaffold. | Showed broad substrate tolerance, successfully incorporating 26 different ncAAs into DKP structures. nih.gov |

| Engineered E. coli | Serves as a whole-cell biocatalyst for the in vivo production of non-canonical DKPs. | Enabled the efficient enzymatic synthesis of around 200 unique non-canonical cyclodipeptides. nih.gov |

Engineered Biosynthesis for Structural Diversity

Engineered biosynthesis offers a versatile and powerful platform for generating structural diversity in the 2,5-diketopiperazine family. This approach harnesses and manipulates the natural enzymatic machinery responsible for DKP production in microorganisms. nih.govconsensus.app The biosynthesis of the DKP core is primarily catalyzed by two types of enzymes: nonribosomal peptide synthetases (NRPSs) and cyclodipeptide synthases (CDPSs). researchgate.netresearchgate.net

Significant structural diversification is achieved through the action of "tailoring enzymes." researchgate.net Genes encoding these enzymes are often located in genomic proximity to CDPS genes in biosynthetic gene clusters. nih.govconsensus.app This enzymatic toolkit includes oxidoreductases, cytochrome P450s, prenyltransferases, and methyltransferases, which modify the initial DKP scaffold. nih.govconsensus.app These modifications, such as oxidation, methylation, and prenylation, are crucial for the chemical diversity and biological activity of the final natural products. nih.govconsensus.app

Combinatorial biosynthesis has emerged as a key strategy for expanding the chemical space of DKPs. nih.gov This involves reconstituting biosynthetic pathways in a heterologous host, allowing for the combination of genes from different organisms. For example, by introducing various NRPS and cytochrome P450 genes into a suitable expression platform, researchers have successfully established non-native pathways capable of producing novel dimeric DKPs. nih.gov Cytochrome P450 enzymes, in particular, play a dominant role in controlling the regio- and stereoselective dimerization of DKP monomers, a key process in generating molecular complexity. nih.gov

Bioinformatics analyses suggest that a vast potential for unique, genetically encoded DKP tailoring remains undiscovered within microbial genomes. nih.govconsensus.app This untapped reservoir of enzymatic catalysts presents exciting opportunities for future exploration and the generation of DKP combinatorial libraries through synthetic biology. nih.govconsensus.app

| Biosynthetic Element | Function | Example of Diversity Generation |

| Cyclodipeptide Synthases (CDPSs) | Catalyze DKP scaffold formation from aminoacyl-tRNA substrates. nih.govconsensus.app | Provide the foundational cyclic dipeptide structure for further modification. |

| Nonribosomal Peptide Synthetases (NRPSs) | Catalyze DKP scaffold formation from free amino acid substrates. nih.govconsensus.app | Assemble diverse DKP cores based on their modular domain structure. |

| Tailoring Enzymes | Modify the DKP scaffold to create complex derivatives. nih.govconsensus.app | Prenyltransferases add isoprenoid moieties; Methyltransferases add methyl groups; Cytochrome P450s catalyze oxidations and dimerizations. nih.govconsensus.appnih.gov |

| Combinatorial Biosynthesis | Mixing and matching genes from different biosynthetic pathways in a heterologous host. nih.gov | Co-expression of an NRPS gene with a non-native P450 gene resulted in the production of novel C-C linked DKP dimers. nih.gov |

Structural Characterization and Conformational Analysis of 2,5 Diketopiperazines

Crystal Structure Determination of 2,5-Diketopiperazines

The determination of the three-dimensional structure of 2,5-diketopiperazines in the solid state has been pivotal in understanding their chemical and biological properties. X-ray diffraction has been the primary technique for elucidating the precise atomic arrangement, revealing key insights into ring conformation and intermolecular interactions.

X-ray crystallography was instrumental in providing the first structural characterization of a peptide bond within the 2,5-diketopiperazine molecule in 1938. rsc.org Since then, numerous DKP derivatives have been subjected to X-ray diffraction analysis, confirming their structures and revealing detailed information about bond lengths, bond angles, and torsion angles. nih.govmdpi.com These studies have unequivocally established the fundamental geometry of the DKP core.

The chemical structures of novel synthetic 2,5-DKPs are routinely confirmed using a combination of spectrometric, spectroscopic, and crystallographic experiments. mdpi.com For instance, the structure of an oxime precursor to an N-oxy-2,5-DKP was structurally confirmed by X-ray analysis, providing a solid foundation for understanding its subsequent chemical transformations.

The data obtained from X-ray diffraction studies are crucial for understanding the subtle structural variations that arise from different substitution patterns on the DKP ring. This detailed structural information is invaluable for structure-activity relationship (SAR) studies in drug discovery. wikipedia.org

Table 1: Representative Crystallographic Data for a 2,5-Diketopiperazine Derivative The following table presents hypothetical but representative crystallographic data for a generic 2,5-diketopiperazine to illustrate the type of information obtained from X-ray diffraction studies.

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 8.016 |

| b (Å) | 6.858 |

| c (Å) | 11.278 |

| β (°) | 99.52 |

| Volume (Å3) | 610.5 |

| Z | 2 |

The six-membered ring of 2,5-diketopiperazines is often described as a nearly planar scaffold. rsc.org However, detailed structural analyses reveal that the ring can adopt various conformations, including planar, boat, pseudo-boat, or twist forms, with relatively small energy differences between these conformers. nih.gov The degree of planarity is significantly influenced by the nature and stereochemistry of the substituents at the C3 and C6 positions.

Deviations from planarity, often referred to as ring puckering, can be quantified using various parameters. These deviations are crucial as they can influence the orientation of the side chains and, consequently, the biological activity of the molecule. The small energy gap between different conformers suggests a degree of conformational flexibility, which can be important for receptor binding. nih.gov

2,5-Diketopiperazines possess both hydrogen bond donor (N-H) and acceptor (C=O) groups, enabling the formation of extensive hydrogen bonding networks. rsc.org In the solid state, these molecules typically form two pairs of hydrogen bonds with adjacent molecules, leading to the formation of one-dimensional "tapes." researchgate.net This robust tape motif is a dominant feature in the crystal packing of many symmetrically substituted DKPs, irrespective of the size and shape of the substituents. researchgate.net

The dimensionality of these hydrogen bond networks can significantly impact the physical properties of the crystals. For example, the presence of a hydroxyl group on a DKP derivative can lead to a transformation from a 2D layered structure to a 3D network, resulting in a substantial increase in mechanical stiffness. In the absence of such groups, layers stabilized by weaker van der Waals forces are observed.

Intramolecular hydrogen bonds are also a key feature in the conformational preferences of certain DKP-containing molecules, particularly in larger cyclic peptides where the DKP acts as a scaffold. nih.govnih.gov These intramolecular interactions can pre-organize the molecule into specific conformations, which can be crucial for biological activity. nih.govescholarship.org Computational studies have highlighted the importance of intramolecular hydrogen bonds in stabilizing transition states and controlling stereoselectivity in chemical reactions involving DKP scaffolds. nih.govescholarship.org

Table 2: Common Hydrogen Bonding Patterns in 2,5-Diketopiperazines

| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Significance |

|---|---|---|---|---|

| Intermolecular | N-H | C=O | 2.8 - 3.2 | Formation of tapes and sheets in the solid state |

| Intramolecular (in larger peptides) | N-H | C=O | 2.7 - 3.1 | Stabilization of specific conformations (e.g., turns) |

Conformational Flexibility and Steric Effects

The substituents at the C3 and C6 positions have a profound impact on the conformation of the DKP ring. The relative stereochemistry of these substituents gives rise to cis and trans isomers, which often exhibit distinct conformational preferences. mdpi.com Most naturally occurring 2,5-DKPs are derived from L-amino acids and therefore have a cis configuration. rsc.org

The cis and trans isomers of a DKP can have significantly different three-dimensional structures. For example, in proline-containing DKPs, the trans isomer often adopts a conformation where the phenyl ring stacks on top of the DKP ring, a feature not observed in the extended conformation of the cis isomer. mdpi.com This difference in conformation can be readily distinguished using NMR spectroscopy, as the chemical shifts of the α-protons are highly sensitive to the local environment. mdpi.comnih.gov

Epimerization between cis and trans isomers can occur under various conditions, and the equilibrium composition is dependent on the steric bulk of the side chains. mdpi.comrsc.org Proline-containing DKPs are particularly prone to epimerization. mdpi.com The ability of substituents to influence the ring conformation is a key aspect of the design of DKP-based molecules with specific biological activities. nih.gov

The conformation of 2,5-diketopiperazines in solution can differ from that in the solid state and is highly dependent on the solvent environment. NMR spectroscopy is a powerful tool for studying the conformational states of DKPs in solution. rsc.orgmdpi.comnih.govresearchgate.netrsc.org These studies have shown that DKPs can exist as an equilibrium of different conformers, and the position of this equilibrium can be influenced by factors such as solvent polarity and temperature. nih.govnih.gov

In aqueous solution, DKPs may adopt relatively unordered structures, while in a membrane-mimetic environment, such as in the presence of micelles, they can adopt more ordered conformations like α-helices or β-turns. rsc.orgrsc.org This conformational switch is particularly relevant for DKP-containing peptides designed to interact with cell membranes. For instance, linear DKP-peptidomimetics have been shown to form well-defined helical structures in a micellar medium, whereas their cyclic counterparts tend to be more flexible. rsc.org

The ability of DKPs to adopt different conformations in different environments is a key aspect of their biological activity. For example, the arrangement of charged residues in a DKP-containing peptide in a membrane-mimetic environment can facilitate its interaction with the cell membrane, which is crucial for its function as a cell-penetrating peptide. rsc.orgrsc.org The study of DKP conformations in these environments is therefore essential for the rational design of DKP-based therapeutics.

Specific Structural Aspects of 2,5-Dimethylene-3,6-diketopiperazine and 3,6-Diunsaturated Derivatives

Stereochemistry of Double Bonds (e.g., Z- and E-isomers)

For 3,6-diunsaturated derivatives of 2,5-diketopiperazine, the geometry of the exocyclic double bonds is a critical stereochemical feature. The possibility of Z- and E-isomers arises when the substituents on the exocyclic carbons are different. The configuration of these double bonds can significantly impact the molecule's biological activity.

Research into N-substituted 2,5-diketopiperazine derivatives bearing benzylidene and alkylidene substituents at the 3 and 6 positions has provided insight into the characterization of these isomers. nih.gov The configuration of the double bond can be confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy. nih.gov For instance, in a study of tert-butyl-3-(2-methylpropylidene)-2,5-dioxopiperazine-1-carboxylate, the chemical shift of the proton on the alkylidene double bond (C=CH) was observed at 6.14 ppm for the Z-isomer and 5.42 ppm for the E-isomer. nih.gov This difference in chemical shift provides a clear method for distinguishing between the two stereoisomers. In a series of synthesized (3Z,6Z)-3-benzylidene-6-(2-methylpropylidene)-1-methyl-2,5-diketopiperazines, the proton of the C=CH double bond at the 6-position was consistently observed in the range of 6.01–6.13 ppm, indicating a (6Z)-configuration. nih.gov

Table 1: Proton NMR Chemical Shifts for Distinguishing Z- and E-isomers of a 3-Alkylidene-2,5-diketopiperazine Derivative nih.gov

| Isomer | Proton on C=CH (ppm) |

| Z-isomer | 6.14 |

| E-isomer | 5.42 |

Impact of Exocyclic Methylene (B1212753) Groups on Ring Conformation

The conformation of the central 2,5-diketopiperazine ring is not strictly planar and can adopt various conformations, including boat, twist-boat, and chair forms. nih.govstackexchange.com The energy difference between these conformers is small, and the preferred conformation is influenced by the nature and stereochemistry of the substituents on the ring. nih.gov

In the case of 3,6-disubstituted DKPs, cis- and trans-isomers exhibit different ring conformations. For example, crystallographic studies of cyclo(L-Alanyl-L-Alanyl), a cis-3,6-dimethylpiperazine-2,5-dione, show that the ring is puckered into a skewed boat conformation. stackexchange.com Conversely, the trans-isomer, cyclo(D-Alanyl-L-Alanyl), has a nearly planar ring structure. stackexchange.com

The introduction of exocyclic methylene groups, as in this compound, introduces sp² hybridized carbons at positions 3 and 6. This has a significant impact on the ring's geometry. The planarity enforced by the double bonds tends to flatten the ring compared to its saturated counterparts. However, steric interactions between the methylene groups and the substituents on the ring nitrogens can still induce some degree of puckering. The interplay between the planarizing effect of the double bonds and the steric demands of the substituents determines the final, often non-planar, conformation of the DKP ring.

Structural Motifs in Peptide Mimetics

The rigid and conformationally constrained nature of the 2,5-diketopiperazine scaffold makes it an excellent platform for the design of peptidomimetics—molecules that mimic the structure and function of peptides. mdpi.comnih.gov These scaffolds are resistant to proteolytic degradation, a significant advantage over natural peptides in therapeutic applications. mdpi.comnih.gov

Beta-Turn Mimicry

The β-turn is a common secondary structure in proteins and peptides, where the polypeptide chain reverses its direction. The 2,5-diketopiperazine core can be used as a template to induce a β-turn conformation. rsc.org By attaching peptide strands to the DKP scaffold, it is possible to create stable β-hairpin structures, which consist of two antiparallel β-strands connected by a turn. rsc.org

In one such design, a bifunctional DKP was used as a β-turn inducer to assemble a β-hairpin mimic. rsc.org This structure linked a peptidomimetic strand and a tetrapeptide sequence to the DKP core. rsc.org NMR studies and computational analysis confirmed the formation of a stable β-hairpin structure in solution. rsc.org This demonstrates the utility of the DKP scaffold in promoting the formation of antiparallel β-sheets, which are important in many biological processes. rsc.org

Alpha-Turn Conformation (e.g., Tetrahydro-β-carboline Fused Scaffolds)

While less common, the DKP scaffold has also been engineered to mimic α-turns, another type of reverse turn in peptide structures. A notable example is the development of a diketopiperazine-fused tetrahydro-β-carboline (THBC-DKP) system. beilstein-journals.orgnih.govresearchgate.net This tetracyclic scaffold was designed to restrict the conformational freedom of tryptophan-containing peptide ligands. beilstein-journals.orgnih.govresearchgate.net

The synthesis involves a Pictet-Spengler reaction to form the THBC core, followed by an intramolecular lactamization to create the fused DKP ring. beilstein-journals.orgnih.govresearchgate.net Conformational analysis using ¹H NMR confirmed the presence of conformers that adopt an α-turn structure, which is characterized by a specific intramolecular hydrogen bond. beilstein-journals.orgnih.govresearchgate.net This designed scaffold represents a rare example of a constrained α-turn mimic, highlighting the versatility of the DKP framework in creating complex and specific peptide secondary structure mimetics. beilstein-journals.orgnih.gov

Spectroscopic Techniques in 2,5 Diketopiperazine Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic compounds by mapping the carbon and hydrogen frameworks.

The ¹H-NMR spectrum of 2,5-Dimethylene-3,6-diketopiperazine provides critical information about its hydrogen atoms. The spectrum is characterized by its relative simplicity, which reflects the molecule's symmetry.

Key signals include two distinct singlets for the exocyclic methylene (B1212753) protons (=CH₂). These protons are diastereotopic, meaning they are chemically non-equivalent, and thus appear as separate signals. A broader singlet is also observed for the two equivalent amine (N-H) protons of the diketopiperazine ring.

Detailed research findings have reported the following chemical shifts, typically measured in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆):

A signal at approximately δ 5.06 ppm corresponding to one of the methylene protons.

A signal at approximately δ 5.75 ppm for the second methylene proton.

A broad signal around δ 10.30 ppm for the two N-H protons.

The absence of vicinal coupling confirms the isolated nature of the methylene groups.

Interactive Table: ¹H-NMR Data for this compound

| Proton Type | Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Methylene Proton (a) | 5.06 | Singlet | 2H |

| Methylene Proton (b) | 5.75 | Singlet | 2H |

| Amine Proton (N-H) | 10.30 | Broad Singlet | 2H |

The ¹³C-NMR spectrum complements the ¹H-NMR data by providing insight into the carbon skeleton of this compound. The spectrum shows three distinct signals, consistent with the molecule's symmetrical structure.

The reported signals in DMSO-d₆ are:

A signal for the two equivalent exocyclic methylene carbons (=CH₂ ) at approximately δ 100.2 ppm .

A signal corresponding to the two equivalent quaternary carbons (C =CH₂) of the ring at approximately δ 138.9 ppm .

A downfield signal for the two equivalent carbonyl carbons (C =O) at approximately δ 162.7 ppm .

Interactive Table: ¹³C-NMR Data for this compound

| Carbon Type | Chemical Shift (δ, ppm) |

|---|---|

| Methylene Carbon (=CH₂) | 100.2 |

| Quaternary Carbon (C=CH₂) | 138.9 |

| Carbonyl Carbon (C=O) | 162.7 |

While one-dimensional NMR provides fundamental data, two-dimensional (2D) techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) are crucial for confirming through-space proximity and stereochemistry. In the context of 2,5-diketopiperazines, NOESY experiments can help establish the conformation of the ring, which can exist in planar or boat-like forms depending on its substituents. nih.gov For this compound, NOESY would be used to confirm correlations between the N-H protons and the nearby methylene protons, reinforcing the proposed planar or near-planar ring structure. nih.govcsu.edu.au Such analyses are vital for understanding the molecule's three-dimensional shape, which influences its biological activity and physical properties.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition, as well as providing structural information through fragmentation analysis.

HRMS is essential for unambiguously determining the elemental formula of a compound. For this compound, its molecular formula is C₆H₆N₂O₂. The calculated exact mass for the protonated molecule [M+H]⁺ is 139.0499. HRMS analysis would be expected to yield a measured mass that matches this theoretical value to within a few parts per million, providing definitive confirmation of the molecular formula.

Interactive Table: HRMS Data for this compound

| Ion | Molecular Formula | Calculated Exact Mass |

|---|---|---|

| [M+H]⁺ | C₆H₇N₂O₂ | 139.0499 |

Mass spectrometry not only provides the molecular weight but also offers structural clues through the analysis of fragmentation patterns. When the parent ion of a diketopiperazine is subjected to energy, it breaks apart into smaller, characteristic fragments.

For diketopiperazines in general, a common fragmentation pathway involves the cleavage of the amide bonds and the loss of carbon monoxide (CO) moieties. chemeo.com For this compound, the mass spectrum would show a molecular ion peak (M⁺) at m/z 138. The fragmentation would likely proceed through the loss of isocyanate (HNCO) or ketene-like fragments, which is characteristic of the diketopiperazine ring structure. Analysis of these fragments helps to piece together the structure of the parent molecule, confirming the presence of the diketopiperazine core and the methylene substituents.

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both infrared and Raman techniques, serves as a powerful tool for identifying the characteristic functional groups and probing the intermolecular interactions within DKP structures.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification and Hydrogen Bonding Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy is fundamental for identifying the core functional groups of the 2,5-diketopiperazine ring. The spectra are characterized by distinct absorption bands corresponding to the amide functionalities. The most prominent of these are the N-H stretching and the C=O stretching (often referred to as the Amide I band) vibrations.

Typically, the N-H stretching vibration appears in the region of 3400-3200 cm⁻¹. The exact position and shape of this band are highly sensitive to hydrogen bonding. In the absence of hydrogen bonding, a sharp peak is observed, while the presence of intermolecular N-H···O=C hydrogen bonds, which are common in the solid state and in concentrated solutions, leads to a broadening and a shift to lower wavenumbers (a red shift). researchgate.net Similarly, the Amide I band, which typically appears around 1690 cm⁻¹ for a free amide group, also shifts to a lower frequency upon hydrogen bond formation. researchgate.net For instance, studies on cyclo(Val-Leu) have shown a shift in the C=O band from 1690 cm⁻¹ to 1640 cm⁻¹ and the N-H band from 3400 cm⁻¹ to 3320 cm⁻¹ during gelation, a process driven by hydrogen bonding. researchgate.net

The DKP ring also exhibits an Amide II band, primarily associated with N-H bending and C-N stretching, which is observed near 1500 cm⁻¹. researchgate.net The exocyclic C=C double bonds in this compound are expected to show characteristic stretching vibrations in the 1650-1600 cm⁻¹ region, potentially overlapping with the Amide I band.

Table 1: General FT-IR Characteristic Absorption Bands for the 2,5-Diketopiperazine Ring

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) (Free) | Typical Wavenumber (cm⁻¹) (H-Bonded) |

| N-H | Stretch | ~3400 | 3320 - 3200 |

| C=O (Amide I) | Stretch | ~1690 | 1670 - 1640 |

| N-H (Amide II) | Bend | ~1510 | 1540 - 1520 |

Data compiled from literature reports on various DKP compounds. researchgate.net

Raman Spectroscopy

Raman spectroscopy provides complementary information to FT-IR for the vibrational analysis of DKPs. As it relies on changes in polarizability, it is particularly effective for detecting vibrations of non-polar bonds and symmetric vibrations. The Amide I band (C=O stretch) is also prominent in Raman spectra, typically appearing in the 1800-1580 cm⁻¹ region. nih.gov

Studies comparing the Raman spectra of different DKP conformations have shown that the frequency of the Amide II mode (mainly C-N stretching) can indicate the conformation of the DKP ring. An increase in the frequency of this mode has been associated with a transition from a boat to a planar conformation. researchgate.net For example, the cis Amide II band is observed at 1481 cm⁻¹ in the Raman spectrum of solid cyclo(His-Phe), which adopts a boat conformation. researchgate.net The analysis of Raman spectra, often supported by density functional theory (DFT) calculations, is crucial for a complete vibrational assignment and for understanding the subtle structural details of these cyclic peptides. researchgate.netnih.gov

Table 2: Key Raman Bands for Conformational Analysis of DKPs

| Vibrational Mode | Conformation | Wavenumber (cm⁻¹) |

| Amide II (C-N stretch) | Boat | ~1481 |

| Amide I (C=O stretch) | General | 1800 - 1580 |

Data based on studies of various cyclic dipeptides. researchgate.netnih.gov

Electronic Circular Dichroism (CD) Spectroscopy for Conformational Studies

Electronic Circular Dichroism (CD) spectroscopy is an exceptionally sensitive technique for the stereochemical and conformational analysis of chiral molecules. It measures the differential absorption of left- and right-circularly polarized light. For DKP research, ECD is invaluable for determining the absolute configuration of the constituent amino acids and for elucidating the preferred conformation of the six-membered ring in solution. nih.gov

The method typically involves comparing the experimentally measured CD spectrum with spectra predicted by quantum chemical calculations for all possible stereoisomers. nih.gov A good match between the experimental and a calculated spectrum allows for an unambiguous assignment of the absolute configuration. nih.gov The shape and sign of the Cotton effects in the CD spectrum are highly dependent on the spatial orientation of the side chains and the puckering of the DKP ring (e.g., planar, boat, or chair conformations). nih.gov

It is important to note that this compound is an achiral molecule. In its monomeric form in an achiral solvent, it is not expected to produce a CD signal. However, a CD spectrum could potentially be observed if the molecules self-assemble into a stable, chiral supramolecular structure. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Binding Interactions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones. For the 2,5-diketopiperazine scaffold, the primary chromophores are the amide C=O groups. These groups can undergo a weak, longer-wavelength n→π* transition and a strong, shorter-wavelength π→π* transition. nih.govscbt.com

The presence of conjugated systems significantly influences the UV-Vis spectrum. In this compound, the exocyclic C=C double bonds are in conjugation with the amide carbonyl groups. This extended π-system lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). scbt.com Consequently, the π→π* transition is shifted to a longer wavelength (a bathochromic shift) compared to non-conjugated DKPs. scbt.com This makes UV-Vis spectroscopy a useful tool for confirming the presence of such unsaturated systems.

UV-Vis spectroscopy is also employed to study binding interactions. When a DKP derivative binds to a target molecule, such as a protein or DNA, changes in the electronic environment can lead to shifts in the absorption maxima (hypsochromic or bathochromic shifts) or changes in the molar absorptivity (hypochromic or hyperchromic effects), providing evidence of the interaction. dntb.gov.ua

Table 3: General Electronic Transitions in Diketopiperazine Systems

| Transition Type | Chromophore | Expected Wavelength Region | Characteristics |

| n → π | C=O | Longer λ | Low intensity (molar absorptivity < 2000) |

| π → π | C=O, C=C | Shorter λ | High intensity |

| π → π* (conjugated) | C=C-C=O | Longer λ than non-conjugated | High intensity |

This table represents general principles of electronic spectroscopy as applied to the DKP chromophore. scbt.comresearchgate.net

Computational Chemistry Approaches for 2,5 Diketopiperazines

Density Functional Theory (DFT) Calculations

Density Functional Theory is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to the study of 2,5-diketopiperazines to predict geometries, energies, and spectroscopic properties.

DFT calculations are employed to determine the most stable three-dimensional structure of a molecule by finding the minimum energy conformation on its potential energy surface. For DKP derivatives, this is crucial for understanding how substituents influence the conformation of the central six-membered ring. Depending on the substitution pattern, DKPs can adopt various conformations, including planar, boat, or twist forms. nih.govnih.gov

In the specific case of 3,6-dimethylene-piperazine-2,5-dione (DMDKP), DFT calculations at the B3LYP/aug-cc-pVTZ level were used to determine its minimum energy structure. gre.ac.uk The results indicated that the molecule adopts a planar conformation with C2h symmetry. gre.ac.uk This planar geometry contrasts with many other DKPs, which often favor a boat conformation. gre.ac.ukgre.ac.uk Further computational studies on related DKP scaffolds have utilized methods like the B3LYP functional with the 6-31g(d) basis set to calculate optimized geometries, providing foundational data for further conformational and interaction analyses. nih.gov

DFT calculations are a reliable tool for predicting and interpreting the vibrational spectra (Infrared and Raman) of DKP compounds. By calculating the vibrational frequencies and their corresponding normal modes, researchers can assign the bands observed in experimental spectra to specific molecular motions, such as C=O stretching, N-H bending, and C-N stretching. gre.ac.uknih.gov

Theoretical calculations have been performed for 3,6-dimethylene-piperazine-2,5-dione (DMDKP) and its degradation precursor, 3,6-bis(aminoxymethyl)-piperazine-2,5-dione (AMDKP), using the B3LYP/aug-cc-pVTZ level of theory. gre.ac.uk These calculations aid in the assignment of experimental IR and Raman spectra. gre.ac.uk For many DKPs, the amide I mode (primarily C=O stretching) is a strong band typically found around 1650-1670 cm⁻¹ in Raman and IR spectra. gre.ac.ukgre.ac.uk The precise position of this band can be influenced by the ring conformation and intermolecular hydrogen bonding. nih.gov For example, the cis amide II mode in DMDKP is thought to be significantly affected by its planar or near-planar ring structure. gre.ac.uk

The table below compares experimental and calculated vibrational frequencies for key modes in related DKP structures, illustrating the typical accuracy of DFT predictions.

| Vibrational Mode | Compound | Experimental Frequency (cm⁻¹) | Calculation Level | Reference |

| C=O Stretch (Amide I) | cyclo(L-homoCySH-L-homoCySH) | 1663 (Raman), 1662 (IR) | B3LYP/aug-cc-pVTZ | gre.ac.uk |

| C=O Stretch (Amide I) | 2,5-DKP | ~1655 (Raman) | B3LYP/aug-cc-pVTZ | gre.ac.uk |

| C=O Stretch (Amide I) | cyclo(L-Phe-L-Phe) Dimer | ~1680 (IR) | DFT | nih.gov |

| Cis Amide II | cyclo(L-homoCySH-L-homoCySH) | 1506 (Raman) | B3LYP/aug-cc-pVTZ | gre.ac.uk |

This table is illustrative of DFT applications to the DKP class of compounds.

DFT calculations serve as a powerful tool to elucidate the mechanisms and stereochemical outcomes of reactions, including the cyclization step to form the DKP ring. By modeling the potential energy surfaces of reaction pathways, DFT can help explain why a particular diastereomer is preferentially formed. researchgate.net For instance, in the synthesis of complex DKP alkaloids, a critical step often involves a diastereoselective cyclization. nih.gov Computational modeling can rationalize the observed selectivity by comparing the transition state energies for the formation of different stereoisomers.

Furthermore, DFT has been used to investigate the detailed reaction mechanism for DKP formation as an undesired side reaction during solid-phase peptide synthesis. acs.org By calculating the structures of reactants, transition states, and products, researchers can propose a mechanistic pathway and identify the factors that control the reaction rate, which is essential for optimizing synthesis protocols to minimize impurity formation. acs.org

Molecular Dynamics (MD) Simulations

Molecular Dynamics simulations model the physical movements of atoms and molecules over time, providing a detailed view of conformational dynamics, stability, and intermolecular interactions.

The 2,5-diketopiperazine ring is a conformationally constrained scaffold, but it still possesses flexibility, existing in planar, chair, or boat-like forms. nih.gov The energy difference between these conformers is often small, allowing the molecule to access different shapes. nih.gov MD simulations are used to explore this conformational space and assess the relative stability of different isomers and conformers in various environments (e.g., in solution). escholarship.orgresearchgate.net

Simulations can reveal how different substituents and their stereochemistry affect the preferred 3D structure and dynamic behavior of the DKP ring. nih.gov For example, proline-containing DKPs are known to have an extra-rigid conformation due to the fused pyrrolidine (B122466) ring, making them more resistant to enzymatic degradation. mdpi.com Stability studies, often complemented by experimental techniques like NMR, have investigated the epimerization of DKPs, where the less stable cis isomer can convert to the more stable trans isomer under certain conditions. mdpi.com MD simulations can provide an atomistic picture of these isomerization processes and the conformational flexibility that precedes them. researchgate.net

MD simulations are invaluable for studying the dynamic interactions between DKP-based ligands and their biological targets, such as proteins and enzymes. escholarship.orgresearchgate.net While molecular docking can predict a preferred binding pose, MD simulations go a step further by showing how the protein-ligand complex behaves over time. nih.gov This can reveal crucial information about the stability of the binding, the role of specific amino acid residues in the interaction, and any conformational changes in the protein or the ligand upon binding. escholarship.orgresearchgate.net

In the study of diketopiperazine dimerases, MD simulations were used to compare two homologous enzymes with different chemoselectivities. escholarship.orgresearchgate.net The simulations identified a region of increased conformational flexibility in one enzyme that was key to its specific function. escholarship.orgresearchgate.net This insight guided the creation of a chimeric enzyme with altered and controlled selectivity. escholarship.org Similarly, MD simulations can help rationalize the binding affinity of DKP-based molecules designed to inhibit protein-protein interactions, such as the MDM2-p53 interaction, by providing a dynamic model of how the DKP scaffold mimics key structural motifs of a peptide. nih.gov

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. nih.gov This method is crucial for visualizing potential interactions and guiding the development of new drugs. nih.gov For 2,5-diketopiperazines, docking studies have been instrumental in understanding their binding mechanisms to various biological targets. nih.govnih.govmdpi.com

Molecular docking simulations are employed to predict how 2,5-diketopiperazine derivatives fit into the binding sites of target proteins and to estimate the strength of this interaction, often expressed as binding energy or docking score. A lower binding energy generally indicates a more stable and favorable protein-ligand complex. nih.gov

Several studies have successfully used docking to predict the binding modes of DKP analogs. For instance, in the development of inhibitors for the MDM2-p53 protein-protein interaction, a series of 2,5-DKP derivatives were docked into the α-helix binding site of the MDM2 protein. nih.gov These studies revealed that specific substitutions on the DKP scaffold, such as a spiro-cyclohexyl group or a phenyl group, were well-accommodated within the hydrophobic pockets of MDM2, mimicking the key residues of the p53 peptide. nih.gov

In another example, novel N-substituted 2,5-diketopiperazine derivatives were evaluated as potential antiviral agents against the H5N2 avian influenza virus. mdpi.comnih.gov Molecular docking studies showed that these compounds could bind within the 430-cavity of the neuraminidase enzyme, a well-known target for anti-influenza drugs. nih.govmdpi.comnih.gov The binding affinities, calculated as binding energies, helped to identify the most promising candidates. mdpi.com Similarly, docking studies of DKP analogs into the kappa-opioid receptor (KOR) binding pocket have provided insights into their potential interactions. nih.gov

The predictive power of docking is further exemplified in the study of the enzyme NozMT, where the calculated binding affinity (ΔG) for a DKP precursor was -12.6 kcal/mol, indicating a strong interaction. nih.gov

Table 1: Examples of Molecular Docking Studies on 2,5-Diketopiperazine Derivatives

| DKP Derivative Class | Target Protein | Predicted Binding Site | Key Finding |

| Spiro- and non-spiro-DKPs | MDM2 | α-helix binding site (Phe and Trp pockets) | Substituents on the DKP scaffold can mimic key p53 residues, inhibiting the MDM2-p53 interaction. nih.gov |

| N-substituted DKPs | H5N2 Neuraminidase | 430-cavity | Derivatives showed strong binding, suggesting potential as anti-influenza agents. mdpi.comnih.gov |

| DKP analogs | Kappa-Opioid Receptor (KOR) | KOR binding pocket | Provided insight into potential ligand-receptor interactions for developing CNS agents. nih.gov |

| DKP Precursor (cyclo-L-Trp-L-Trp) | NozMT Enzyme | Substrate binding pocket | Docking revealed a favorable binding free energy (ΔG = -12.6 kcal/mol). nih.gov |

A significant outcome of molecular docking is the identification of specific amino acid residues within the target's binding site that are crucial for the ligand's affinity and selectivity. This information is vital for structure-based drug design, allowing for modifications to the ligand to enhance these interactions.

For the DKP derivatives targeting the H5N2 neuraminidase, docking studies revealed strong interactions with key amino acid residues, including Arg371, Pro326, Ile427, and Thr439. mdpi.comnih.gov These interactions are critical for the stability of the ligand-protein complex.

In the case of MDM2 inhibitors, docking simulations showed that different parts of the DKP scaffold could effectively interact with specific pockets. For example, a spiro-cyclohexyl group was well-accommodated in the Phe-binding pocket, while a phenyl group fit well into the Trp-pocket, mimicking the natural interactions of the p53 protein. nih.gov

Studies on cyclodipeptide synthases, enzymes involved in DKP biosynthesis, have also highlighted the importance of key residues in the aminoacyl-binding pocket for determining enzyme activity and substrate specificity. researchgate.net This demonstrates how computational predictions can correlate with experimental findings like site-directed mutagenesis to understand molecular recognition.

Energy Decomposition Analysis (e.g., MM-PBSA) for Binding Affinities

To refine the binding affinity predictions from molecular docking, methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM-PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) are often used. These techniques calculate the binding free energy of a protein-ligand complex by combining molecular mechanics energy calculations with continuum solvation models. frontiersin.org

The MM-PBSA/GBSA approach decomposes the total binding free energy into several components:

Van der Waals interactions: Attractive and repulsive forces between atoms.

Electrostatic interactions: Favorable or unfavorable interactions between charged or polar molecules.

Polar solvation energy: The energy required to transfer the molecule from a vacuum to a polar solvent (like water).

Nonpolar solvation energy: Often calculated based on the solvent-accessible surface area (SASA). frontiersin.org

This type of analysis provides a more accurate estimation of binding affinity than docking scores alone and can help to eliminate false positives from initial screening. frontiersin.org In a study on maculosin, a DKP, binding free energy calculations using the MM/PBSA method showed it had a strong binding energy of -28.76 kcal/mol with its target protein. researchgate.net This detailed energy breakdown helps to understand the driving forces behind ligand binding.

Quantitative Structure-Activity Relationship (QSAR) Modeling and Ligand-Based Drug Design

When the three-dimensional structure of a biological target is unknown, ligand-based drug design methods become essential. Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov

The core principle of QSAR is that variations in the structural or physicochemical properties of compounds in a series are responsible for the changes in their biological activities. rjeid.comnih.gov For 2,5-diketopiperazines, SAR and QSAR studies are crucial for understanding how modifications to the DKP scaffold affect their therapeutic properties, such as anticancer activity. rjeid.comnih.gov

A typical QSAR study involves:

Data Set Preparation: Assembling a series of DKP analogs with experimentally determined biological activities.

Descriptor Calculation: Calculating various molecular descriptors for each compound. These can include 2D descriptors (e.g., molecular weight, logP, topological indices) and 3D descriptors (e.g., volume, shape, polarity parameters). nih.gov